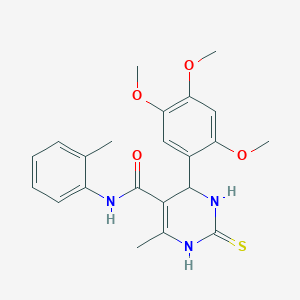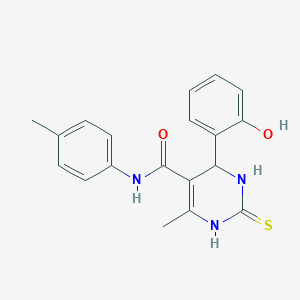
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is an organic compound that belongs to the class of quinazolines . It has a molecular formula of C24H21BrN4 and a molecular weight of 445.35 .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Chemical Reactions Analysis
Quinazoline derivatives, including 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, have been studied for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 616.9±65.0 °C at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique
Optoelectronic Applications
Quinazoline derivatives, like 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline, are widely recognized in medicinal chemistry due to their broad spectrum of biological activities. However, their significance extends beyond medicine. Recent studies highlight the role of quinazoline derivatives in optoelectronic materials. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives serve as key components in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, quinazoline-based materials are utilized in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also relevant in the development of materials for nonlinear optical applications and colorimetric pH sensors, showcasing their versatility and potential in various optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, the quinazoline scaffold is paramount due to its vast range of biological properties, including anticancer, antibacterial, anti-inflammatory, and antihypertensive activities. Recent years have seen a surge in the discovery and development of novel quinazoline derivatives aimed at cancer treatment. This is largely due to their ability to inhibit a wide array of therapeutic protein targets, not just EGFR. The structural diversity of quinazoline compounds allows them to target multiple proteins, making them a promising field for anticancer drug development. Moreover, the quinazoline nucleus has shown potential in combating colorectal cancer by inhibiting the growth of cancer cells and modulating the expression of specific genes and proteins involved in cancer progression (Ravez et al., 2015), (Moorthy et al., 2023).
Pesticidal Activity and Synthesis Advancements
Quinazoline derivatives are also notable in the field of pesticide development due to their various pesticidal activities, such as antibacterial, antifungal, insecticidal, herbicidal, antiviral, and acaricidal effects. The introduction of different pharmacophores into the quinazoline framework has yielded derivatives with enhanced pesticidal activities. This area has seen significant advancements in the synthesis of quinazoline derivatives, focusing on eco-friendly, mild, and atom-efficient multi-component synthetic strategies. These advancements provide an essential methodology for future research in the synthesis of quinazolines and the development of more promising synthetic approaches (Wang et al., 2017), (Faisal & Saeed, 2021).
Mécanisme D'action
While the specific mechanism of action for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is not explicitly stated in the search results, quinazoline derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNWSGNGHVJGSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B415280.png)

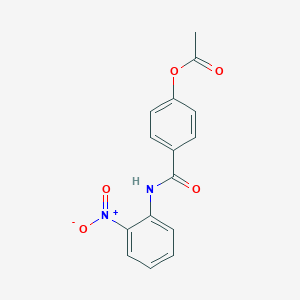

![2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxoisoindoline-5-carboxamide](/img/structure/B415287.png)
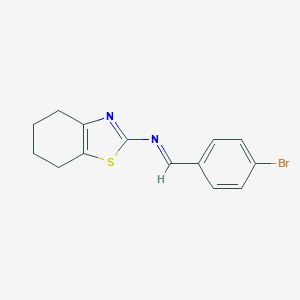
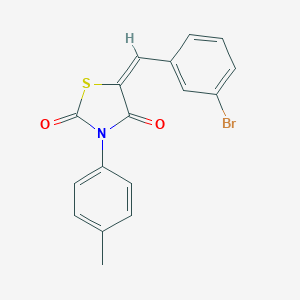

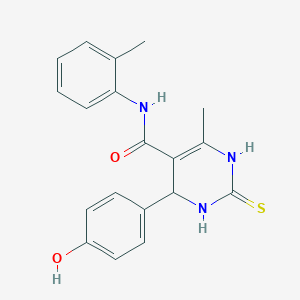
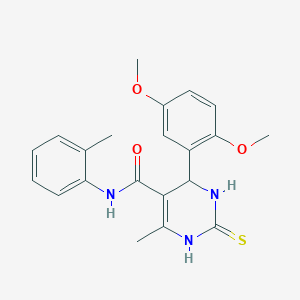

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B415298.png)
